2,3'-Biquinoline, 1'-oxide
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Overview
Description
2,3’-Biquinoline, 1’-oxide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Biquinoline, 1’-oxide can be achieved through several methods. One common approach involves the cyclization of β-2-quinolyl-2-aminostyrenes. This method typically requires specific reaction conditions, such as the presence of an oxidizing agent and an acidic medium .
Industrial Production Methods
Industrial production of 2,3’-Biquinoline, 1’-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
2,3’-Biquinoline, 1’-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents such as hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with different functional groups .
Scientific Research Applications
2,3’-Biquinoline, 1’-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,3’-Biquinoline, 1’-oxide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
2,2’-Biquinoline: Another biquinoline derivative with different substitution patterns
Uniqueness
2,3’-Biquinoline, 1’-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
58130-39-5 |
---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-oxido-3-quinolin-2-ylquinolin-1-ium |
InChI |
InChI=1S/C18H12N2O/c21-20-12-15(11-14-6-2-4-8-18(14)20)17-10-9-13-5-1-3-7-16(13)19-17/h1-12H |
InChI Key |
NQUSYMIACOJNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4[N+](=C3)[O-] |
Origin of Product |
United States |
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